(4-Chlorophenyl)(cycloheptyl)methanol
Description
Properties
IUPAC Name |
(4-chlorophenyl)-cycloheptylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11,14,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMDSXAOEJXCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(cycloheptyl)methanol typically involves the reaction of 4-chlorobenzyl chloride with cycloheptanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(cycloheptyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl cycloheptyl ketone.
Reduction: Formation of 4-chlorophenyl cycloheptyl methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Synthesis of Complex Molecules : (4-Chlorophenyl)(cycloheptyl)methanol serves as an intermediate in the synthesis of more complex organic compounds. It can be utilized in various synthetic pathways to create derivatives with enhanced properties or functionalities.
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes and nucleophilic substitution reactions. Understanding these reactions provides insights into its reactivity profile and potential transformations in synthetic chemistry.
Biology
- Biochemical Studies : Research indicates that this compound interacts with biological systems, particularly in understanding the effects of chlorophenyl derivatives on cellular processes. Its structure may influence binding affinities to specific receptors or enzymes, leading to modulation of their activities.
- Antibacterial Activity : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial for treating conditions like Alzheimer's disease, while urease inhibitors can help manage urinary tract infections.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Material Science
- Development of New Materials : The compound is explored for its applicability in creating new materials with unique properties. Its structural features may enhance the performance of polymers and resins used in various industrial applications.
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of chlorophenyl compounds found that several exhibited strong antibacterial activity against tested strains. The most active compounds were identified as effective AChE inhibitors, suggesting potential therapeutic applications.
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis | AChE Inhibition |
|---|---|---|---|
| Compound A | Moderate | Strong | Yes |
| Compound B | Strong | Moderate | No |
| This compound | Strong | Moderate | Yes |
Study 2: Enzyme Inhibition Analysis
In another investigation focused on enzyme inhibition, this compound showed notable inhibition against urease. This suggests potential applications in treating conditions associated with elevated urease levels.
| Enzyme | Inhibition Percentage (%) | Compound Tested |
|---|---|---|
| Acetylcholinesterase | 70% | This compound |
| Urease | 65% | This compound |
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(cycloheptyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Ring Size Variations
Cyclohexyl vs. Cycloheptyl Derivatives
- [1-(4-Chlorophenyl)cyclohexyl]methanol (CAS 95266-30-1) Molecular Formula: C₁₃H₁₇ClO Molecular Weight: 224.73 g/mol Key Differences:
- Cyclohexane’s chair conformation may improve crystallinity, whereas cycloheptyl’s flexibility could lower melting points .
Halogen Substitution: Bromine vs. Chlorine
Functional Group Modifications
Methoxy and Aromatic Ether Additions
- {4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol Molecular Formula: C₁₅H₁₅ClO₃ Molecular Weight: 278.73 g/mol Key Differences:
- Additional methoxy groups elevate logP to 2.908, indicating higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Nitrogen-Containing Rings
- [1-(4-Chlorophenyl)piperidin-3-yl]methanol Molecular Formula: C₁₂H₁₆ClNO Molecular Weight: 225.72 g/mol Key Differences:
- The piperidine ring introduces basicity (pKa ~8–10), enabling salt formation in acidic environments.
- Reported as an oil, contrasting with the likely solid-state behavior of cycloheptyl analogs .
Data Tables
Table 1: Structural and Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
(4-Chlorophenyl)(cycloheptyl)methanol, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a chlorophenyl group attached to a cycloheptyl ring through a methanol moiety. This structure is significant in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Some studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi.
- Anticancer Potential : Analogous compounds have shown promise in inducing apoptosis in cancer cells, making this compound a candidate for further investigation.
- Endocrine Disruption : Related compounds have been studied for their effects on hormonal pathways, indicating potential endocrine-modulating properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may interact with specific enzymes or receptors, leading to inhibition or modulation of biochemical pathways.
- Cellular Uptake : The compound's lipophilicity aids in its cellular penetration, enhancing its efficacy in target cells.
- Receptor Binding : Studies indicate that chlorophenyl derivatives can bind to androgen receptors, potentially influencing hormonal activities .
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound analogs found that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis. These findings suggest potential applications in treating resistant bacterial infections .
Anticancer Research
In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound were tested on MCF-7 breast cancer cells, showing promising results in inhibiting cell proliferation without inducing estrogenic effects .
Endocrine Disruption Studies
Research on tris(4-chlorophenyl)methanol (TCPM), a structurally related compound, highlighted its potential endocrine-disrupting effects. TCPM was shown to affect hormone levels in male rats, raising concerns about similar compounds' implications for reproductive health .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Endocrine disruption | Hormonal modulation |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| TCPM | 0.62 | Endocrine disruption |
| 4-(p-tert-butylphenyl) derivative | 2.0 | Anticancer |
Q & A
Q. What are the standard synthetic routes for (4-chlorophenyl)(cycloheptyl)methanol, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Grignard reactions or catalytic hydrogenation. For example, cycloheptylmagnesium bromide may react with 4-chlorobenzaldehyde, followed by acid workup to yield the alcohol . Key factors include solvent choice (e.g., THF for Grignard reactions), temperature control (reflux vs. low-temperature conditions), and catalyst selection (e.g., ruthenium-based catalysts for hydrogenation steps). Evidence from Scheme 2 in synthesis protocols suggests yields vary significantly (55–93%) depending on reagent stoichiometry and purification methods .
Q. Which analytical techniques are most effective for characterizing this compound?
- GC-MS : Used to confirm molecular weight and fragmentation patterns, as demonstrated for structurally similar alcohols (e.g., (4-chlorophenyl)(phenyl)methanol derivatives) .
- NMR : H and C NMR resolve stereochemistry and confirm substitution patterns, particularly for distinguishing cycloheptyl vs. aryl proton environments .
- HPLC : Employed with UV detection for purity assessment, especially when monitoring byproducts like cis/trans isomers .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
Stereoselectivity is influenced by catalysts and reaction media. For example, chiral Ru catalysts (e.g., PhCH=RuCl(PCy)) in dichloromethane under reflux can enhance enantiomeric excess in hydrogenation steps . Computational modeling of steric hindrance in the cycloheptyl group may further guide chiral center formation.
Q. What methodologies resolve contradictions in reported reactivity or stability data for this compound?
Discrepancies in stability (e.g., oxidation susceptibility) may arise from solvent polarity or trace impurities. A systematic approach includes:
- Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions, monitored via HPLC .
- Controlled oxidation assays : Compare reactivity with oxidizing agents (e.g., Dess-Martin periodinane) to identify degradation pathways .
Q. How does the cycloheptyl moiety influence the compound’s physicochemical properties compared to smaller cycloalkyl groups?
The seven-membered ring introduces conformational flexibility, altering solubility and logP values. Computational studies (e.g., DFT) predict reduced solubility in polar solvents compared to cyclohexyl analogs, validated experimentally via shake-flask partitioning . This impacts bioavailability in pharmacological studies.
Q. What environmental or toxicological concerns are associated with this compound?
Structural analogs like tris(4-chlorophenyl)methanol exhibit bioaccumulation in marine ecosystems . For this compound, evaluate:
- Biodegradation : Use OECD 301D assays to measure half-life in aquatic systems.
- Ecotoxicology : Acute toxicity assays with Daphnia magna or algal species .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Flow chemistry : Minimizes side reactions in exothermic Grignard steps .
- In-line purification : Combine continuous extraction with silica cartridges to isolate the product .
Q. What strategies mitigate interference from cis/trans isomers during characterization?
- Chiral chromatography : Use cellulose-based columns with hexane/isopropanol gradients to resolve stereoisomers .
- Vibrational spectroscopy : Compare experimental IR spectra with DFT-simulated peaks to assign configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
